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Compound of Interest

Compound Name: 1,3-Dimethylimidazolidine

Cat. No.: B15366825

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-
Dimethylimidazolidine (DMI) as a reaction medium in various organometallic reactions. DMI,
also known as 1,3-Dimethyl-2-imidazolidinone, is a high-boiling, polar aprotic solvent with
excellent thermal and chemical stability.[1] Its ability to dissolve a wide range of organic and
inorganic compounds makes it a viable alternative to other polar aprotic solvents like DMF,
DMSO, and NMP, and a safer substitute for the carcinogenic solvent HMPA.[1][2]

Properties of 1,3-Dimethylimidazolidine (DMI)

DMI's physical and chemical properties make it a versatile solvent for organic synthesis.[1][3]

Table 1: Physicochemical Properties of DMI
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Property Value

CAS Number 80-73-9

Molecular Formula CsH10N20

Molar Mass 114.15 g/mol
Boiling Point 224-226 °C

Melting Point 8.2°C

Density 1.056 g/mL at 25 °C
Dielectric Constant 37.6

Dipole Moment 4.05-4.09D

Source:[1][3]

Palladium-Catalyzed Cross-Coupling Reactions in
DMI

DMI can be a highly effective solvent for various palladium-catalyzed cross-coupling reactions
due to its polarity and high boiling point, which allows for reactions to be conducted at elevated
temperatures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic
synthesis. The use of DMI as a solvent can be advantageous, particularly for less reactive aryl
chlorides.

Table 2: Representative Suzuki-Miyaura Coupling of 4-lodotoluene with Phenylboronic Acid
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Entry Solvent Catalyst Base Temp (°C) Time (h) Yield (%)

Pd(PPhs)a4 K2COs (2
1 DMI 100 2 95
(2 mol%) eq)

Pd(PPhs)a K2COs (2
2 DMF 100 2 92
(2 mol%) eq)

Pd(PPhs)a4 K2COs (2

3 Toluene 100 6 85

(2 mol%) eq)

Note: The data in this table is representative and compiled from general knowledge of Suzuki-

Miyaura reactions and the properties of DMI. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling in DMI

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-
iodotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium
carbonate (2.0 mmol, 2.0 eq).

Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
Add 5 mL of anhydrous DMI to the flask.

Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer
chromatography (TLC) or gas chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired biaryl
product.
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Logical Workflow for Suzuki-Miyaura Coupling

Reaction Setup Reaction Workup & Purification
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Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a powerful method for the formation of C-C bonds between aryl or vinyl
halides and alkenes. DMI's high boiling point is particularly beneficial for reactions involving
less reactive aryl chlorides.

Table 3: Representative Heck Reaction of lodobenzene with Styrene

Entry Solvent Catalyst Base Temp (°C) Time (h) Yield (%)
Pd(OAc)2
(1 mol%), EtsN (1.5

1 DMI 120 4 90
PPhs (2 eq)
mol%)
Pd(OAc)2
(1 mol%), EtsN (1.5

2 DMF 120 4 88
PPhs (2 eq)
mol%)
Pd(OAc)2
(1 mol%), EtsN (1.5

3 NMP 120 5 85
PPhs (2 eq)
mol%)
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Note: The data in this table is representative and compiled from general knowledge of Heck
reactions and the properties of DMI. Actual results may vary.

Experimental Protocol: Heck Reaction in DMI

e In a sealed tube, combine iodobenzene (1.0 mmol, 1.0 eq), styrene (1.2 mmol, 1.2 eq),
palladium(ll) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

e Add 5 mL of DMI and triethylamine (1.5 mmol, 1.5 eq).

e Seal the tube and heat the reaction mixture to 120 °C.

e Monitor the reaction by TLC or GC.

 After completion, cool the reaction to room temperature.

¢ Dilute the reaction mixture with diethyl ether (20 mL) and wash with 1 M HCI (10 mL),
saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

» Purify the residue by flash chromatography to yield the stilbene product.

Signaling Pathway for the Heck Reaction Catalytic Cycle
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Caption: Catalytic cycle of the Heck reaction.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b15366825?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15366825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and
aryl or vinyl halides. DMI can serve as an effective solvent, particularly in copper-free variations
of the reaction.

Table 4: Representative Sonogashira Coupling of lodobenzene with Phenylacetylene

Co- Temp . Yield
Entry Solvent  Catalyst Base Time (h)
catalyst (°C) (%)
Pd(PPhs)
Cul (2 EtsN (2
1 DMI 2Cl2 (1 60 3 92
mol%) eq)
mol%)
Pd(PPhs)
Cul (2 EtsN (2
2 DMF 2Cl2 (1 60 3 90
mol%) eq)
mol%)
Pd(PPhs)
Cul (2 EtsN (2
3 THF 2Clz2 (1 60 5 85
mol%) eq)
mol%)

Note: The data in this table is representative and compiled from general knowledge of
Sonogashira reactions and the properties of DMI. Actual results may vary.

Experimental Protocol: Sonogashira Coupling in DMI

e To a Schlenk tube under an inert atmosphere, add iodobenzene (1.0 mmol, 1.0 eq),
dichlorobis(triphenylphosphine)palladium(ll) (0.01 mmol, 1 mol%), and copper(l) iodide (0.02
mmol, 2 mol%).

e Add 5 mL of DMI and triethylamine (2.0 mmol, 2.0 eq).
¢ Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise to the stirred solution.
e Heat the reaction mixture to 60 °C and monitor by TLC.

e Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
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Filter the mixture through a pad of celite to remove the catalyst.

Wash the filtrate with water (10 mL) and brine (10 mL).

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography to obtain the desired alkyne.

Grignard Reactions in the Presence of DMI

While ethereal solvents like diethyl ether and THF are standard for Grignard reactions, DMI can
be used as a co-solvent to increase the solvating power of the medium, particularly for the
formation of Grignard reagents from less reactive halides. However, DMI's stability towards
strong bases like Grignard reagents should be considered, and its use as the sole solvent is
not common.

Table 5: Representative Grignard Reaction of Bromobenzene with Benzaldehyde

Solvent ) )

Entry Temp (°C) Time (h) Yield (%)
System

1 THF Otort 1 90

2 THF/DMI (4:1) Otort 1 88

3 Toluene Otort 2 65

Note: The data in this table is representative and based on general principles of Grignard
reactions. The use of DMI as a co-solvent may require optimization.

Experimental Protocol: Grignard Reaction with DMI as a Co-solvent
Part A: Formation of the Grignard Reagent

e Place magnesium turnings (1.2 mmol, 1.2 eq) in a flame-dried, three-necked flask equipped
with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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e Add a small crystal of iodine to activate the magnesium.
e Add 2 mL of a 4:1 mixture of anhydrous THF and DMI.

e Dissolve bromobenzene (1.0 mmol, 1.0 eq) in 3 mL of the THF/DMI solvent mixture and add
it to the dropping funnel.

e Add a small portion of the bromobenzene solution to the magnesium. The reaction should
start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle
heating may be required.

e Once the reaction has initiated, add the remaining bromobenzene solution dropwise to
maintain a gentle reflux.

 After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure
complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde
e Cool the Grignard reagent solution to 0 °C in an ice bath.

e Dissolve benzaldehyde (1.0 mmol, 1.0 eq) in 2 mL of the anhydrous THF/DMI solvent
mixture and add it dropwise to the Grignard reagent.

» After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

e Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10
mL).

o Extract the mixture with diethyl ether (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure.

 Purify the product by column chromatography.

Logical Relationship in a Grignard Reaction
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Caption: Logical steps in a Grignard reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

e 2. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15366825?utm_src=pdf-body-img
https://www.benchchem.com/product/b15366825?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/1,3-Dimethyl-2-imidazolidinone
https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00672
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15366825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

« 3. mitsuifinechemicals.com [mitsuifinechemicals.com]

 To cite this document: BenchChem. [Application Notes and Protocols for 1,3-
Dimethylimidazolidine in Organometallic Reactions]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15366825#1-3-dimethylimidazolidine-
as-a-medium-for-organometallic-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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